3-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
Beschreibung
This compound (hereafter referred to as Compound 10) is a dibenzo[b,f][1,4]oxazepine derivative featuring a 3-chlorobenzamide substituent at the 2-position and a methyl group at the 10-position of the oxazepine ring. It was synthesized via a T3P-mediated coupling reaction between aryl amine 9 and 4-chlorobenzoic acid, achieving a high yield of 96% and exceptional purity (99.9% by LCMS) . Key characterization data include:
Eigenschaften
IUPAC Name |
3-chloro-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3/c1-24-17-7-2-3-8-19(17)27-18-10-9-15(12-16(18)21(24)26)23-20(25)13-5-4-6-14(22)11-13/h2-12H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNHQMYWEQEUPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the dibenzo-oxazepine core through a cyclization reaction, followed by chlorination and subsequent amide formation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes with stringent control over reaction parameters to ensure consistency and quality. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This reaction can replace specific atoms or groups within the molecule, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing, with some studies exploring its use in drug development.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Wirkmechanismus
The mechanism by which 3-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets are subjects of ongoing research, aiming to elucidate the compound’s full range of activities.
Vergleich Mit ähnlichen Verbindungen
Dibenzo[b,f][1,4]Oxazepine Derivatives with Varied Benzamide Substituents
A series of analogs (8a–8g) sharing the dibenzo[b,f][1,4]oxazepine scaffold but differing in benzamide substituents were synthesized (). Key comparisons include:
Structural Insights :
- Substituent Position : The 4-chloro group in Compound 10 and 8e avoids steric clashes observed in 3-substituted analogs (e.g., 8d ), enhancing synthetic efficiency.
- Electronic Effects : Electron-withdrawing groups (e.g., fluorine in 8c ) improve reaction kinetics, whereas bulky heteroaromatic groups (e.g., pyrazine in 8f ) may complicate purification .
Thiazepine vs. Oxazepine Core Modifications
Structural Insights :
Substituent Variations on the Benzamide Group
Modifications to the benzamide moiety influence physicochemical and pharmacological properties:
Structural Insights :
Biologische Aktivität
3-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, summarizing findings from various studies and providing insights into its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 3-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is , with a molecular weight of 364.8 g/mol. The structure features a dibenzoxazepine core, which is significant for its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 364.8 g/mol |
| CAS Number | 922030-30-6 |
Research indicates that the compound may exert its effects through multiple pathways:
Case Studies and Research Findings
A variety of studies have explored the biological activity of similar compounds within the dibenzoxazepine class:
- Antiviral Activity : In studies involving similar derivatives, significant antiviral effects were noted against dengue virus serotype 2 (DENV-2), with IC50 values indicating effective inhibition at low concentrations . This suggests that further investigation into 3-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide's antiviral properties could be fruitful.
- Cytotoxic Studies : In vitro assays have shown that related compounds exhibit varying degrees of cytotoxicity against cancer cell lines. For example, one study reported a CC50 (cytotoxic concentration) value that provides a benchmark for assessing the safety profile of new derivatives .
Potential Applications
Given its structural characteristics and preliminary findings:
- Psychiatric Disorders : Due to its potential as a dopamine antagonist, this compound could be explored for therapeutic applications in treating conditions like schizophrenia or bipolar disorder.
- Antiviral Drug Development : The antiviral properties observed in related compounds position this molecule as a candidate for further development in the context of viral infections.
- Cancer Therapeutics : The cytotoxic effects observed in related compounds suggest potential applications in oncology, warranting further investigation into its efficacy against various cancer types.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 3-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide, and how can yield optimization be achieved?
- Methodological Answer : The compound’s synthesis typically involves coupling a substituted dibenzo[b,f][1,4]oxazepinone core with a chlorobenzamide moiety. Key steps include:
- Core Preparation : Cyclization of substituted o-aminophenol derivatives using carbonylating agents (e.g., phosgene analogs) to form the oxazepinone ring .
- Amide Coupling : Use of coupling reagents like HATU or EDCI/HOBt under inert conditions to attach the benzamide group.
- Optimization : Reaction parameters (temperature, solvent polarity, catalyst loading) must be systematically varied. For example, a study on analogous benzamides achieved a 69% yield via titanium tetrachloride-mediated amidine formation .
- Table 1 : Example reaction conditions from analogous studies:
| Parameter | Condition | Yield Improvement |
|---|---|---|
| Solvent | DMF vs. THF | +15% (DMF) |
| Catalyst | EDCI/HOBt vs. HATU | +10% (HATU) |
| Temperature | 0°C → RT vs. 40°C | +8% (40°C) |
Q. How is the structural characterization of this compound performed, and what spectral benchmarks are critical?
- Methodological Answer :
- NMR : - and -NMR should confirm the presence of the oxazepinone ring (e.g., carbonyl resonance at ~170 ppm) and the chloro-benzamide substituent (aromatic protons at 7.2–8.1 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (CHClNO).
- X-ray Crystallography : Critical for confirming stereochemistry and intermolecular interactions. Cambridge Structural Database (CSD) entries for similar dibenzooxazepines show planar oxazepinone rings with dihedral angles <10° .
Advanced Research Questions
Q. What computational strategies predict the binding affinity of this compound with biological targets (e.g., kinases or GPCRs)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to dock the compound into target pockets (e.g., serotonin receptors, based on structural analogs ). Key parameters include flexible side-chain residues and solvation effects.
- QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors. A study on clozapine analogs demonstrated TPSA <90 Ų correlates with blood-brain barrier permeability .
- Validation : Cross-validate predictions with in vitro assays (e.g., radioligand binding assays for receptor affinity).
Q. How can researchers resolve contradictions in reported biological activities of structurally related dibenzo[b,f][1,4]oxazepines?
- Methodological Answer :
- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, IC protocols) across studies. For example, discrepancies in antibacterial activity may arise from variations in bacterial strain susceptibility .
- Dose-Response Reevaluation : Reproduce conflicting studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Mechanistic Studies : Use CRISPR-Cas9 gene editing to confirm target engagement or off-target effects.
Q. What experimental frameworks assess the environmental fate and ecotoxicological impact of this compound?
- Methodological Answer :
- Environmental Persistence : Conduct OECD 301 biodegradability tests under aerobic conditions. Analogous chlorinated benzamides show half-lives >60 days in aquatic systems .
- Trophic Transfer Studies : Use model organisms (e.g., Daphnia magna) to evaluate bioaccumulation factors (BCF). A tiered approach (Figure 1) integrates:
- Phase 1 : Lab-scale biodegradation and adsorption assays.
- Phase 2 : Mesocosm studies simulating real-world ecosystems .
- Table 2 : Key physicochemical properties influencing environmental fate:
| Property | Value | Implication |
|---|---|---|
| LogP | ~3.2 (predicted) | Moderate bioaccumulation risk |
| Water Solubility | <1 mg/L (25°C) | Low mobility in aquatic systems |
| pKa | ~9.5 (basic NH group) | Ionization-dependent sorption |
Methodological Design Considerations
Q. How should researchers design dose-response studies to evaluate the compound’s therapeutic index?
- Answer :
- In Vivo Models : Use rodent models with pharmacokinetic (PK) profiling to establish AUC/MIC ratios. A split-split plot design (as in ) allows testing multiple doses and endpoints (e.g., toxicity vs. efficacy).
- Statistical Power : Apply ANOVA with post-hoc Tukey tests to distinguish dose groups. Sample size calculations should assume ≥80% power and α=0.05 .
Q. What strategies validate the compound’s stability under physiological conditions?
- Answer :
- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and photolytic (ICH Q1B) conditions. Monitor degradation via HPLC-PDA .
- Metabolite Identification : Use LC-MS/MS to profile metabolites in liver microsomes. Structural analogs show hydroxylation at the oxazepinone ring .
Note on Evidence Usage
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
